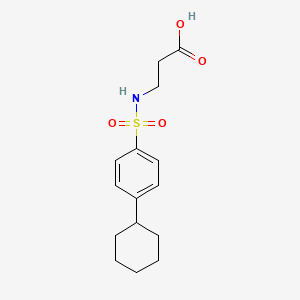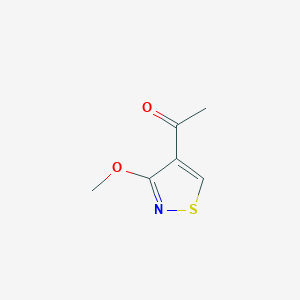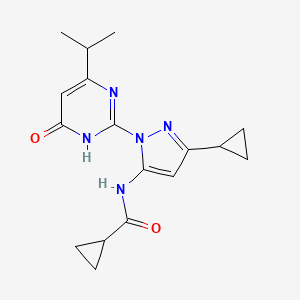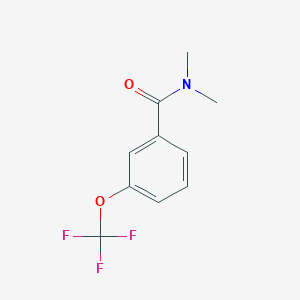
tert-Butyl 1-oxo-3H-isoindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 1-oxo-3H-isoindole-2-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 261.3 g/mol. In
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Molecular Analysis
tert-Butyl 1-oxo-3H-isoindole-2-carboxylate and its derivatives are explored in various synthesis processes. For instance, its synthesis and molecular structure were examined through methods like intramolecular lactonization, NMR spectroscopy, and high-resolution mass spectrometry (Moriguchi et al., 2014).
2. Diels-Alder Reactions
This compound is also utilized in Diels-Alder reactions, a key synthetic method in organic chemistry. Research has highlighted its role in the preparation and reaction of certain amido substituted furans (Padwa et al., 2003).
3. Pharmaceutical Intermediate Synthesis
An efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, which are significant for pharmacological activities, has been developed using isoindole as a key intermediate (Bahekar et al., 2017).
4. Crystal Structure Studies
X-ray studies have been conducted on derivatives of this compound, providing insights into their crystal structure and molecular packing (Didierjean et al., 2004).
5. Vibrational Spectroscopy Analysis
Vibrational spectroscopy, alongside ab initio and density functional theory analysis, has been used to study the structure of derivatives of this compound, offering deep insights into its molecular structure and frequencies (Arslan et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Tert-Butyl 1-oxo-3H-isoindole-2-carboxylate is a complex organic compound. It is known that isoindole derivatives are prevalent moieties in selected alkaloids , which suggests that they may interact with a variety of biological targets.
Mode of Action
Indole derivatives, which are structurally similar to isoindole derivatives, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Eigenschaften
IUPAC Name |
tert-butyl 3-oxo-1H-isoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-9-6-4-5-7-10(9)11(14)15/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRVYNFBPKVLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B3006732.png)

![4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B3006734.png)
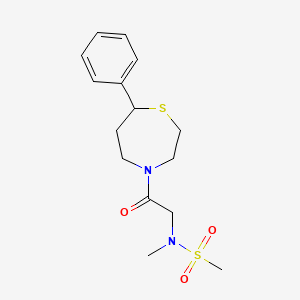
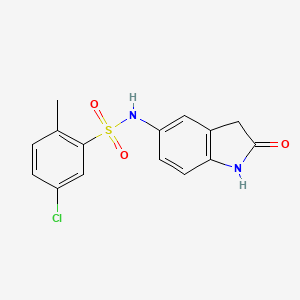
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)
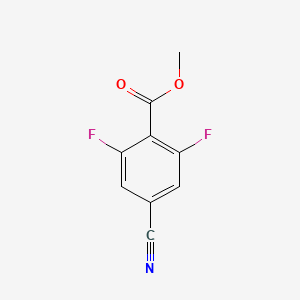
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)

